molecular formula C19H14N6O3S B2463177 N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891118-35-7

N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2463177
M. Wt: 406.42
InChI Key: WQIZBLBVSZUENR-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is complex, with a triazole nucleus that is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Antiviral Applications

Compounds derived from the base structure of N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown potential in antiviral applications. Specifically, derivatives have demonstrated promising activity against hepatitis-A virus (HAV), with certain compounds exhibiting significant virus count reduction effects in a plaque reduction infectivity assay (Shamroukh & Ali, 2008).

Anticancer Applications

Several studies have explored the anticancer potential of related compounds. One such study synthesized derivatives that exhibited in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing higher potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017). Another study found certain N-aryl substituted phenyl acetamide analogs of triazolo-phthalazines to be active against HCT 116 cancer cell line, indicating potential as anticancer agents (Kumar et al., 2019).

Antimicrobial Activities

Research has also highlighted the antimicrobial potential of compounds in this class. For instance, novel triazole-oxadiazole compounds have demonstrated significant antifungal activity against various Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018). Additionally, synthesized triazolo derivatives were investigated for their in vitro antibacterial activity, showing notable effectiveness against Staphylococcus aureus (Badr & Barwa, 2011).

Antidiabetic Applications

In the field of diabetes research, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications, specifically through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).

Future Directions

Triazole compounds, including “N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide”, show versatile biological activities and are present as a central structural component in a number of drug classes . This suggests potential future directions in the development of new medicines .

properties

IUPAC Name

N-(4-nitrophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-18(20-14-6-8-15(9-7-14)25(27)28)12-29-19-22-21-17-11-10-16(23-24(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZBLBVSZUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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